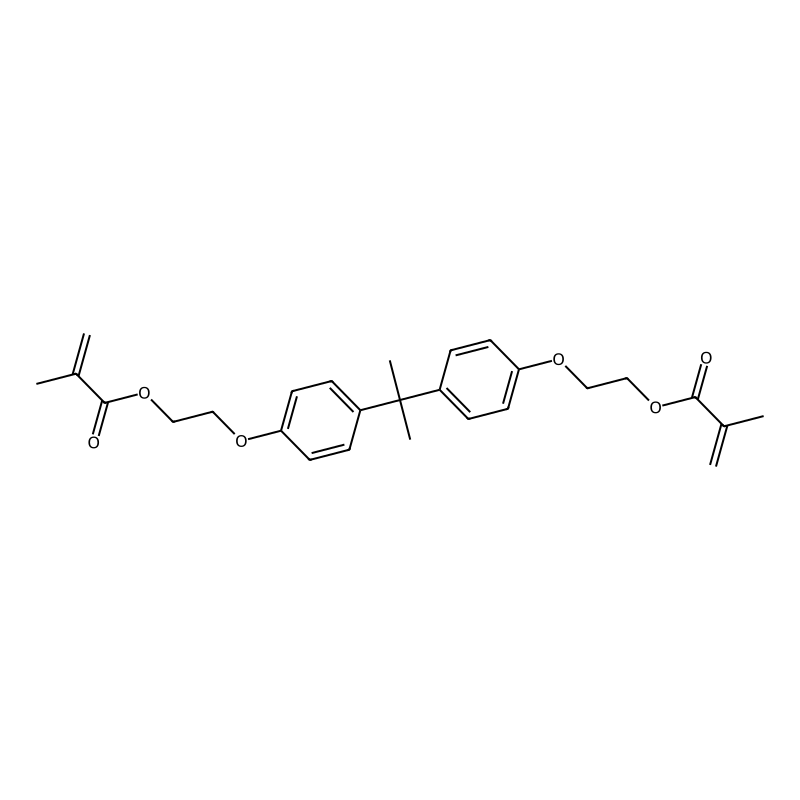

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a chemical compound primarily used as a cross-linking agent in various polymer applications. Its molecular formula is , and it exhibits a molecular weight of approximately 452.54 g/mol. This compound is notable for enhancing the mechanical properties and stability of polymeric systems, making it valuable in industries ranging from adhesives to coatings .

- Skin Irritation: Studies have shown Bis-GMA can cause skin irritation and allergic dermatitis upon contact [].

- Eye Irritation: Bis-GMA can irritate the eyes upon contact [].

- Inhalation: Inhalation of Bis-GMA dust or vapors may irritate the respiratory tract [].

- Mutagenicity: There is limited data on the mutagenicity of Bis-GMA. However, some studies suggest it may have weak mutagenic potential [].

Dental Materials

Bis-GMA is a widely used component in dental restorative materials such as composites and adhesives PubChem, Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate, CID 90508: . Its dimethacrylate groups enable it to undergo photopolymerization, a process where light triggers the material to harden. This property makes Bis-GMA suitable for creating strong and durable dental fillings and adhesives.

D Printing

The photopolymerizable nature of Bis-GMA also makes it valuable in 3D printing applications for scientific research Merck, Bisphenol A ethoxylate dimethacrylate: . By incorporating Bis-GMA into resins, researchers can fabricate complex 3D structures with high precision. These structures can be used for various purposes, such as modeling tissues and organs for biological studies or creating microfluidic devices for chemical and biological analyses.

Tissue Engineering

Bis-GMA can be employed in the development of scaffolds for tissue engineering SIELC Technologies, Bisphenol A bis(2-hydroxyethyl ether) diacrylate: . These scaffolds provide a 3D framework for cells to adhere and grow, mimicking the natural environment of tissues. By incorporating Bis-GMA into biocompatible polymers, researchers can create scaffolds that support cell proliferation and differentiation, ultimately leading to the formation of new tissues.

- Polymerization: It acts as a monomer in the synthesis of polymers, particularly in the formation of cross-linked networks that enhance material properties.

- Formation of Interpenetrating Polymer Networks: It can form interpenetrating networks with other acrylates, improving the photostability and mechanical properties of epoxy resins .

These reactions are typically facilitated under conditions involving heat and specific catalysts, allowing for controlled polymer formation.

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate has been studied for its biological interactions, particularly regarding its role as an endocrine disruptor. It can mimic estrogen, potentially influencing gene expression and cellular metabolism. This activity raises concerns regarding its effects on human health, particularly reproductive health and development .

Cellular Effects

The compound's interaction with cellular processes includes:

- Disruption of endocrine signaling pathways.

- Altered gene expression profiles in response to exposure.

- Potential impacts on cellular metabolism and function.

The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate can be achieved through various methods:

- Hydroxyethylation of Bisphenol A: This involves reacting Bisphenol A with ethylene oxide or similar agents to introduce hydroxyethyl groups.

- Chemical Recycling of Polycarbonate: This method repurposes plastic waste containing Bisphenol A into valuable monomers, promoting sustainability in chemical manufacturing .

This compound finds extensive use across multiple sectors:

- Adhesives: Utilized in formulations requiring strong bonding capabilities.

- Coatings: Employed in protective coatings due to its durability and resistance to environmental factors.

- Biomedical Devices: Its biocompatibility makes it suitable for applications in medical devices and dental materials .

Research has focused on the interactions of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate with various biological systems. Studies indicate that it can affect enzyme activity and protein interactions, particularly with laccase enzymes involved in bioremediation processes. These interactions can lead to enhanced stability in polymer matrices, but also raise concerns regarding potential toxicity and environmental impact .

Several compounds share structural similarities with Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Bisphenol A glycidyl dimethacrylate | 1565-94-2 | Used in dental applications; known for high reactivity. |

| Bisphenol A glycidyl diacrylate | 4687-94-9 | Commonly utilized in adhesives; offers good adhesion properties. |

| Ethoxylated Bisphenol A dimethacrylate | 64401-02-1 | Known for lower toxicity; used in coatings and inks. |

| BPA bis(methacryloyloxyethyl) ether | 24448-20-2 | Exhibits excellent mechanical properties; used in high-performance applications. |

| BPA bis(3-methacryloyloxypropyl) ether | 27689-12-9 | Enhances flexibility in polymer formulations; used in sealants. |

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is unique due to its specific cross-linking capabilities and its role as an endocrine disruptor, which necessitates careful consideration during application and disposal processes .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

64696-13-5

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester: ACTIVE